![molecular formula C12H11BrO2 B14625829 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one CAS No. 57786-80-8](/img/structure/B14625829.png)
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a methyloxolanone ring, making it an interesting subject for studies in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with 5-methyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can influence the compound’s activity and effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzaldehyde: A precursor in the synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one.
5-Methyloxolan-2-one: Another precursor used in the synthesis process.
3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and interactions are advantageous.
Propriétés
Numéro CAS |
57786-80-8 |
|---|---|
Formule moléculaire |
C12H11BrO2 |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
3-[(2-bromophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H11BrO2/c1-8-6-10(12(14)15-8)7-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3 |
Clé InChI |
QFFYCDQILUOIHP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC2=CC=CC=C2Br)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


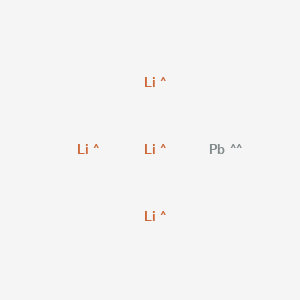
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
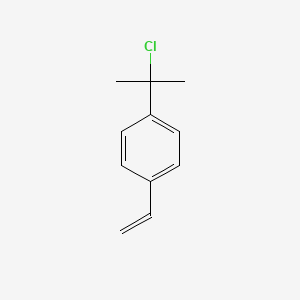
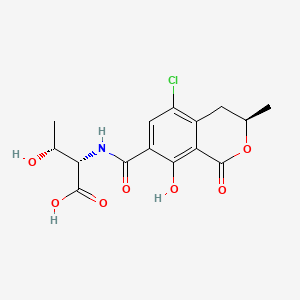
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
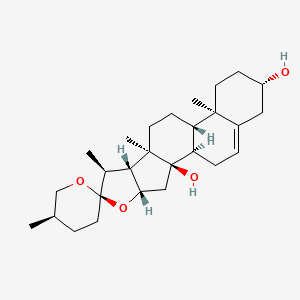
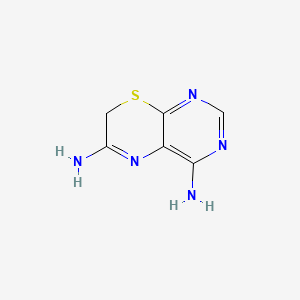
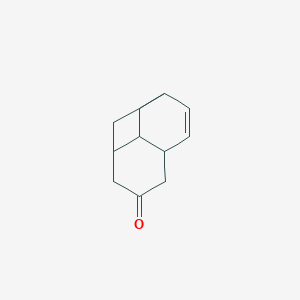
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)

![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)



